molecular formula C12H13IO3 B2491155 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde CAS No. 428471-45-8

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B2491155
CAS No.: 428471-45-8
M. Wt: 332.137
InChI Key: XUDOKYIBWDDHMK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-ethoxy-5-iodo-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDOKYIBWDDHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaN₃ in dimethylformamide (DMF) or KCN in aqueous ethanol.

Major Products

    Oxidation: 4-(Allyloxy)-3-ethoxy-5-iodobenzoic acid.

    Reduction: 4-(Allyloxy)-3-ethoxy-5-iodobenzyl alcohol.

    Substitution: 4-(Allyloxy)-3-ethoxy-5-azidobenzaldehyde or 4-(Allyloxy)-3-ethoxy-5-cyanobenzaldehyde.

Scientific Research Applications

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific molecular pathways.

    Materials Science: The compound can be used in the design of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Molecular Targets: It can interact with various molecular targets, including proteins and nucleic acids, through covalent or non-covalent interactions.

    Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde
  • Molecular Formula : C₁₂H₁₃IO₃
  • Molecular Weight : 332.137 g/mol
  • CAS Number: Not explicitly provided in the evidence, but referenced under building blocks and discontinued product listings .
  • Purity : Typically 95% .
  • Storage : Stable at +4°C .

Structural Features: This compound features a benzaldehyde core substituted with an iodine atom at position 5, an ethoxy group at position 3, and an allyloxy group at position 4 (Figure 1).

Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of complex heterocycles or halogenated aromatic systems .

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The following table summarizes key structural and physicochemical differences between this compound and related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₂H₁₃IO₃ 332.137 Allyloxy, ethoxy, iodine Building block for organic synthesis; discontinued commercial availability .
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde C₁₆H₁₄ClIO₃ 416.639 4-Chlorobenzyloxy, ethoxy, iodine Higher molecular weight due to chlorobenzyl group; potential antimicrobial activity .
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile C₁₆H₁₃ClINO₂ 413.642 2-Chlorobenzyloxy, ethoxy, iodine, nitrile Nitrile group enhances polarity; used in pharmaceutical intermediate synthesis .
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 266.46 Chloro, hydroxy, iodine Simpler structure; explored in medicinal chemistry for bioactive molecule synthesis .
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde C₁₆H₁₄I₂O₃ 508.09 Di-iodo, ethoxy, 4-iodobenzyloxy High molecular weight; potential utility in radiolabeling or materials science .

Reactivity and Functionalization Potential

  • Allyloxy vs. Benzyloxy Groups : The allyloxy group in the target compound offers distinct reactivity (e.g., Diels-Alder cycloadditions) compared to the benzyloxy groups in analogues like 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde .
  • Halogen Diversity : Iodine in the target compound enables Ullmann or Suzuki-Miyaura couplings, whereas chloro-substituted analogues (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) may favor nucleophilic aromatic substitution .
  • Nitrile vs.

Biological Activity

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

C12H13IO3\text{C}_{12}\text{H}_{13}\text{I}\text{O}_3

Key Properties:

  • Molecular Weight: 304.13 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Stable under normal laboratory conditions but sensitive to light.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The results demonstrated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin.

Case Study 2: Anticancer Effects

A preclinical study assessed the anticancer effects of this compound on xenograft models of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

Toxicological evaluations revealed that at therapeutic doses, the compound exhibited a favorable safety profile. Acute toxicity studies in rodents showed no significant adverse effects at doses up to 200 mg/kg. However, further long-term studies are necessary to fully understand its chronic toxicity and safety in humans.

Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies: Further elucidation of its mechanisms at the molecular level.
  • Formulation Development: Creating effective delivery systems for enhanced bioavailability.
  • Clinical Trials: Initiating clinical trials to assess efficacy and safety in humans.

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